2-Cyclohexyl-3-(1-phenylethyl)phenol
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Overview
Description
2-Cyclohexyl-3-(1-phenylethyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a cyclohexyl group and a phenylethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-(1-phenylethyl)phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with cyclohexyl chloride and 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and catalysts, along with optimized reaction conditions, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-(1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl-phenylethyl derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-Cyclohexyl-3-(1-phenylethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexylphenol
- 3-(1-Phenylethyl)phenol
- 2-Cyclohexyl-4-(1-phenylethyl)phenol
Uniqueness
2-Cyclohexyl-3-(1-phenylethyl)phenol is unique due to the specific positioning of the cyclohexyl and phenylethyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89527-29-7 |
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Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-cyclohexyl-3-(1-phenylethyl)phenol |
InChI |
InChI=1S/C20H24O/c1-15(16-9-4-2-5-10-16)18-13-8-14-19(21)20(18)17-11-6-3-7-12-17/h2,4-5,8-10,13-15,17,21H,3,6-7,11-12H2,1H3 |
InChI Key |
QPKBYVCUGOHVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC=C2)O)C3CCCCC3 |
Origin of Product |
United States |
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